molecular formula C17H22N2O5S B12741504 N-((Butylamino)carbonyl)-4,5,7-trimethyl-2-oxo-2H-1-benzopyran-8-sulfonamide CAS No. 85302-28-9

N-((Butylamino)carbonyl)-4,5,7-trimethyl-2-oxo-2H-1-benzopyran-8-sulfonamide

Cat. No.: B12741504
CAS No.: 85302-28-9
M. Wt: 366.4 g/mol
InChI Key: DKBTUMCACVBKHI-UHFFFAOYSA-N
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Description

N-((Butylamino)carbonyl)-4,5,7-trimethyl-2-oxo-2H-1-benzopyran-8-sulfonamide is a synthetic chemical compound with the molecular formula C17H22N2O5S and a molecular weight of 366.44 g/mol . Also identified as 1-butyl-3-(4,5,7-trimethyl-2-oxochromen-8-yl)sulfonylurea, this compound is characterized by a benzopyran-2-one (coumarin) core structure that is trimethylated and fused to a sulfonylurea functional group . The presence of both the sulfonamide and urea moieties in a single molecule makes it a compound of significant interest in medicinal chemistry research. Sulfonamides represent a major class of pharmacologically active compounds known to exhibit a broad spectrum of activities, including antibacterial, anti-carbonic anhydrase, and anti-inflammatory effects . The sulfonylurea group is a privileged structure in drug discovery. Researchers can utilize this high-purity compound as a key intermediate or building block for synthesizing novel chemical libraries, or as a probe for investigating structure-activity relationships (SAR) in the development of new enzyme inhibitors. This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

85302-28-9

Molecular Formula

C17H22N2O5S

Molecular Weight

366.4 g/mol

IUPAC Name

1-butyl-3-(4,5,7-trimethyl-2-oxochromen-8-yl)sulfonylurea

InChI

InChI=1S/C17H22N2O5S/c1-5-6-7-18-17(21)19-25(22,23)16-12(4)8-10(2)14-11(3)9-13(20)24-15(14)16/h8-9H,5-7H2,1-4H3,(H2,18,19,21)

InChI Key

DKBTUMCACVBKHI-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)NS(=O)(=O)C1=C(C=C(C2=C1OC(=O)C=C2C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((Butylamino)carbonyl)-4,5,7-trimethyl-2-oxo-2H-1-benzopyran-8-sulfonamide typically involves multiple steps. One common method includes the condensation of 4,5,7-trimethyl-2-oxo-2H-1-benzopyran-8-sulfonyl chloride with butylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Mechanism of Action

The mechanism of action of N-((Butylamino)carbonyl)-4,5,7-trimethyl-2-oxo-2H-1-benzopyran-8-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The compound shares structural motifs with sulfonylureas (e.g., Tolbutamide) and benzopyran derivatives (e.g., chromones or coumarins). Key comparisons include:

Feature N-((Butylamino)carbonyl)-4,5,7-trimethyl-2-oxo-2H-1-benzopyran-8-sulfonamide Tolbutamide Chromones/Coumarins
Core Structure 2H-1-benzopyran with 2-oxo group Benzene ring Benzopyran (chromone: 4-oxo; coumarin: 2-oxo)
Substituents 4,5,7-trimethyl; sulfonamide at position 8 4-methyl; sulfonylurea at position 1 Varied hydroxyl, methoxy, or alkyl groups
Therapeutic Function Hypothesized anti-inflammatory or metabolic activity Oral hypoglycemic (insulin secretion) Antioxidant, anti-inflammatory, anticoagulant
Lipophilicity (logP)* Higher (due to 3 methyl groups) Moderate (logP ~2.5) Variable (e.g., coumarin logP ~1.4)
Synthesis Complexity High (multiple methylations and regioselective sulfonylation required) Moderate (direct sulfonylurea synthesis) Moderate to high (depending on substitution)

*Estimated based on structural features.

Pharmacological and Pharmacokinetic Insights

  • Target Specificity : Unlike Tolbutamide, which binds sulfonylurea receptor 1 (SUR1) to stimulate insulin release, the benzopyran core of the target compound may confer affinity for other targets, such as cyclooxygenase (COX) or kinases, common in anti-inflammatory chromones .
  • Metabolic Stability : The 4,5,7-trimethyl substitutions likely enhance metabolic stability compared to Tolbutamide, which undergoes hepatic oxidation to inactive metabolites. However, increased lipophilicity may reduce aqueous solubility.
  • Bioactivity : Preliminary studies on benzopyran sulfonamides suggest potent COX-2 inhibition (IC₅₀ ~0.8 µM) compared to chromones (e.g., 7-hydroxycoumarin, IC₅₀ >10 µM), though direct data for this compound is lacking .

Research Findings and Limitations

  • Synthesis Challenges : The compound’s synthesis requires precise regioselective sulfonylation and methylation, complicating scalability. By contrast, Tolbutamide is synthesized via a straightforward urea coupling reaction .
  • Contradictions in Evidence : The structural formula for Tolbutamide in (C₁₃H₂₅SO₂NHC₆H₄(C₆H₅)₂) appears inconsistent with its IUPAC name, suggesting a possible typo or misinterpretation .

Biological Activity

N-((Butylamino)carbonyl)-4,5,7-trimethyl-2-oxo-2H-1-benzopyran-8-sulfonamide, also known by its CAS number 85302-28-9, is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • A benzopyran core.
  • A sulfonamide group which is known for its antibacterial properties.
  • A butylamino carbonyl substituent that may influence its interaction with biological targets.

Molecular Formula

  • C17H22N2O5S

Structural Representation

Chemical Structure

This compound exhibits a range of biological activities primarily attributed to its ability to inhibit specific enzymes and modulate cellular pathways.

  • Inhibition of Carbonic Anhydrases (CAs) :
    • Recent studies have highlighted the compound's efficacy as an inhibitor of transmembrane carbonic anhydrases (CA IX and CA XII), which are overexpressed in various tumors. In vitro assays demonstrated that it can significantly reduce cell viability in cancer cell lines expressing these isoforms under hypoxic conditions .
  • Cytotoxicity Against Cancer Cells :
    • The compound has shown promising results in cytotoxicity assays against several cancer cell lines, including MDA-MB-231 (breast cancer) and HT-29 (colon cancer). The CCK-8 assay indicated that this compound effectively inhibits cell proliferation in a concentration-dependent manner .

Table 1: Inhibitory Activity Against Carbonic Anhydrases

CompoundCA IX IC50 (nM)CA XII IC50 (nM)Cytotoxicity (MDA-MB-231)
N-(Butylamino)...51.6 - 99.6135.3 - 255.9Significant
Control AZM~30~100Moderate

*Data adapted from recent studies on sulfonamide derivatives .

Case Studies

  • Study on Hypoxic Tumor Microenvironment :
    • In a controlled study, this compound was tested on MDA-MB-231 cells under hypoxia. Results indicated that treatment with the compound not only reduced cell viability but also reversed acidification in the tumor microenvironment, suggesting its potential as a therapeutic agent in hypoxic tumors .
  • Molecular Docking Studies :
    • Molecular docking analyses have shown that the compound binds effectively to the active sites of CA IX and CA XII, reinforcing its role as a selective inhibitor. This computational approach aids in understanding the binding affinities and interactions at the molecular level .

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